3,3',4,4',5-Pentabromodiphenyl ether

Catalog No.
S1913076
CAS No.
366791-32-4
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4',5-Pentabromodiphenyl ether

CAS Number

366791-32-4

Product Name

3,3',4,4',5-Pentabromodiphenyl ether

IUPAC Name

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H

InChI Key

SJNIIWPIAVQNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a specific type of polybrominated diphenyl ether (PBDE) []. PBDEs were once widely used flame retardants, but due to environmental and health concerns, their production has been phased out under the Stockholm Convention []. However, BDE-126 remains a compound of interest in scientific research for several reasons:

  • Environmental Monitoring

    BDE-126 is a persistent organic pollutant (POP) []. POPs are chemicals that resist degradation, accumulate in the environment and fat tissue of organisms, and can be transported long distances []. Due to its past use, BDE-126 can be found in various environmental samples, including air, water, sediment, and biota. Researchers use BDE-126 as a marker to track the fate and transport of PBDEs in the environment.

  • Toxicological Studies

    There is ongoing research into the potential health effects of BDE-126 exposure. Studies investigate how BDE-126 may impact various systems in the body, including the endocrine system, nervous system, and development.

  • Development of Analytical Methods

    Because BDE-126 is a complex molecule and can exist in environmental samples in low concentrations, scientists are continually developing and improving analytical methods for its detection and quantification. This improves the accuracy of environmental monitoring and toxicological studies.

3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a member of the polybrominated diphenyl ethers (PBDEs) family. This compound is characterized by its five bromine atoms attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. The chemical formula for 3,3',4,4',5-pentabromodiphenyl ether is C₁₂H₅Br₅O, and it has a molecular weight of approximately 485.7 g/mol. This compound has been primarily utilized as a flame retardant due to its ability to inhibit combustion processes in various materials, particularly in flexible polyurethane foams and electronic devices .

Typical of brominated compounds. The primary reactions include:

  • Debromination: This reaction involves the removal of bromine atoms, leading to the formation of less brominated congeners. Debromination can occur through thermal degradation or biological processes .
  • Oxidation: Under certain conditions, this compound may be oxidized to form hydroxylated PBDEs, which can exhibit different biological activities and environmental behaviors .
  • Hydrolysis: Although relatively stable, under extreme conditions, hydrolysis can occur, leading to the breakdown of the ether bond .

Research indicates that 3,3',4,4',5-pentabromodiphenyl ether exhibits various biological activities that raise concerns regarding its toxicity. Studies have shown that exposure can lead to:

  • Endocrine Disruption: It has been linked to alterations in thyroid hormone levels and potential impacts on reproductive health .
  • Neurodevelopmental Effects: Animal studies suggest that exposure during critical developmental periods can result in neurobehavioral changes .
  • Carcinogenic Potential: While there is no conclusive evidence categorizing it as a carcinogen, some studies indicate potential liver toxicity and metabolic disruptions .

The synthesis of 3,3',4,4',5-pentabromodiphenyl ether typically involves bromination of diphenyl ether under controlled conditions. Key methods include:

  • Electrophilic Bromination: This method employs bromine or brominating agents in the presence of solvents such as carbon tetrachloride or dichloromethane to achieve selective bromination at specific positions on the diphenyl ether structure .
  • Catalytic Processes: Catalysts may be used to enhance the efficiency of the bromination reaction and control the degree of substitution on the phenolic rings .

3,3',4,4',5-Pentabromodiphenyl ether has been predominantly used as a flame retardant in various applications:

  • Flexible Polyurethane Foams: Commonly found in furniture and mattresses.
  • Electronics: Used in circuit boards and other electronic components to reduce fire risks.
  • Textiles: Incorporated into fabrics for enhanced fire resistance .

Interaction studies have focused on how 3,3',4,4',5-pentabromodiphenyl ether interacts with biological systems and environmental matrices:

  • Bioaccumulation Studies: Research indicates significant bioaccumulation potential in aquatic organisms and terrestrial carnivores, raising concerns about food chain impacts .
  • Metabolic Pathways: Studies have explored how this compound is metabolized in organisms and its potential for forming toxic metabolites through biotransformation processes .

Several compounds share structural similarities with 3,3',4,4',5-pentabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC₁₂H₈Br₄OFewer bromine atoms; less persistent
2,2',4,4',5-Pentabromodiphenyl EtherC₁₂H₈Br₅OSimilar structure; more toxic due to additional Br
2-Bromo-2'-hydroxy-5-methylphenyl EtherC₁₂H₉BrO₂Hydroxyl group alters biological activity
Decabromodiphenyl EtherC₁₂Br₁₀OHighly brominated; broader environmental impact

Each compound exhibits unique properties that influence its environmental persistence and biological activity. The increased number of bromine atoms in 3,3',4,4',5-pentabromodiphenyl ether contributes to its effectiveness as a flame retardant but also raises significant health and environmental concerns compared to its less-brominated counterparts .

XLogP3

6.9

UNII

TE8L2L37ZW

Other CAS

366791-32-4

Wikipedia

3,3',4,4',5-pentabromodiphenyl ether

Dates

Modify: 2023-08-16

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